N-Methyl-5-oxaspiro[3.4]octan-7-amine
Description
N-Methyl-5-oxaspiro[3.4]octan-7-amine is a chemical compound with the molecular formula C8H15NO. It is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and azetidine ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-methyl-5-oxaspiro[3.4]octan-7-amine |
InChI |
InChI=1S/C8H15NO/c1-9-7-5-8(10-6-7)3-2-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
KQRFUEXNLHTBLA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2(CCC2)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-oxaspiro[3.4]octan-7-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-oxaspiro[3.4]octan-7-amine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-oxaspiro[3.4]octan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
N-Methyl-5-oxaspiro[3.4]octan-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-5-oxaspiro[3.4]octan-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.4]octan-7-amine: Lacks the N-methyl group, leading to different chemical and biological properties.
N-Methyl-5-oxaspiro[3.4]octan-7-amine hydrochloride: A salt form with different solubility and stability characteristics.
Uniqueness
This compound is unique due to its spirocyclic structure and the presence of the N-methyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications .
Biological Activity
N-Methyl-5-oxaspiro[3.4]octan-7-amine is a compound with a unique spirocyclic structure that has garnered interest in the fields of medicinal chemistry and biological research. Its biological activity is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors, potentially leading to therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic framework, characterized by the presence of an oxygen atom and a methyl group attached to the nitrogen atom. This unique structure allows for specific interactions with biological targets, enhancing its potential utility in drug development.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 167.21 g/mol |
| Structure | Spirocyclic amine |
| Solubility | Soluble in organic solvents |
This compound exerts its biological effects through modulation of enzyme and receptor activity. The spirocyclic structure enables unique binding interactions that can influence various signaling pathways within cells. This mechanism is particularly relevant in the context of neurological and psychiatric disorders, where modulation of serotonin receptors may play a crucial role.
Target Interactions
- Serotonin Receptors : The compound has been investigated for its potential to modulate 5-hydroxytryptamine (serotonin) receptor activity, which is implicated in mood regulation and various psychiatric conditions .
- Enzyme Binding : It can bind to specific enzymes, altering their activity and potentially leading to therapeutic effects in conditions such as depression, anxiety, and neurogenic inflammation .
Biological Activity Studies
Research has explored the compound's efficacy in several biological assays, revealing promising results:
-
In Vitro Studies : Various studies have assessed the compound's ability to inhibit or activate specific receptors and enzymes.
- Serotonin Receptor Modulation : Preliminary studies indicate that this compound can effectively modulate serotonin receptor activity, suggesting its potential use in treating mood disorders .
- Cytotoxicity Assays : The compound has shown moderate cytotoxic effects against certain cancer cell lines, indicating potential antitumor properties .
-
Case Studies :
- A study involving animal models demonstrated that administration of this compound led to significant improvements in symptoms associated with circadian rhythm disorders and depression .
- Another investigation highlighted its efficacy in reducing neurogenic inflammation in rodent models, suggesting a role in pain management therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 5-Oxaspiro[3.4]octan-7-amine | Lacks N-methyl group | Different receptor interaction profile |
| This compound hydrochloride | Salt form with altered solubility | Enhanced stability but similar activity profile |
The presence of the N-methyl group significantly alters the chemical properties and biological interactions compared to its analogs, making it a valuable candidate for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
